molecular formula C8H6BrNO B13587439 1-Bromo-2-(isocyanatomethyl)benzene

1-Bromo-2-(isocyanatomethyl)benzene

Cat. No.: B13587439
M. Wt: 212.04 g/mol
InChI Key: MXHKYNICVUNVRS-UHFFFAOYSA-N
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Description

1-Bromo-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatomethyl group are attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(isocyanatomethyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-(isocyanatomethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines, typically in a polar solvent such as water or ethanol, under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas, usually in an inert atmosphere and at elevated temperatures.

Major Products Formed

    Substitution: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction: Products include amine derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isocyanatomethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(isocyanatomethyl)benzene is unique due to the specific positioning of the bromine and isocyanatomethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and various applications .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

1-bromo-2-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H6BrNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2

InChI Key

MXHKYNICVUNVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C=O)Br

Origin of Product

United States

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